molecular formula C7H4N4O B8821554 Pteridine-6-carbaldehyde CAS No. 4742-17-0

Pteridine-6-carbaldehyde

Cat. No.: B8821554
CAS No.: 4742-17-0
M. Wt: 160.13 g/mol
InChI Key: YCRJGGLDPNCSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Pteridine (B1203161) Nucleus in Heterocyclic Chemistry

The pteridine nucleus, an aromatic heterocyclic compound formed by the fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring, is a cornerstone of heterocyclic chemistry. orientjchem.orgijrpr.com Its significance stems from its prevalence in a vast array of biologically active molecules. herts.ac.ukorientjchem.org The arrangement of nitrogen atoms within the bicyclic structure makes the pteridine ring electron-deficient, which activates the carbon atoms for nucleophilic attack and imparts unique reactivity. herts.ac.uk

Pteridine derivatives are widespread in nature, serving as pigments in the wings of insects and the skin of fish and amphibians. ijrpr.comderpharmachemica.com More critically, they form the structural core of essential biomolecules. solubilityofthings.com For instance, folic acid (a B vitamin) and riboflavin (B1680620) (vitamin B2) contain a pteridine ring. ijrpr.com The naturally occurring pterins, which are 2-amino-4-oxo derivatives of pteridine, include biopterin (B10759762) and neopterin, compounds vital for various metabolic processes. derpharmachemica.com Due to this biological prevalence, the pteridine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active and therapeutic compounds. orientjchem.orgorientjchem.org

Pteridine-6-carbaldehyde as a Versatile Synthetic Intermediate

The true value of this compound in modern research lies in its role as a versatile synthetic intermediate. cymitquimica.com The aldehyde functional group at the 6-position is highly reactive and serves as a chemical handle for a wide range of organic transformations, allowing chemists to introduce diverse functionalities and build more complex molecules. cymitquimica.comresearchgate.net

Research has demonstrated that this compound is a valuable precursor for the synthesis of a variety of 6-substituted pteridines. researchgate.net For example, it can be oxidized to form pteridine-6-carboxylic acid, reduced to the corresponding 6-hydroxymethyl derivative, or used in condensation reactions. researchgate.net Reductive condensation with p-aminobenzoylglutamic acid yields folic acid analogues, highlighting its importance in creating variations of essential biological molecules for further study. researchgate.net Furthermore, it can be converted into oximes, which can then be dehydrated to form 6-carbonitriles. researchgate.net Wittig reactions using 6-formylpteridines as substrates provide a pathway to introduce alkene functionalities, further expanding the synthetic possibilities. researchgate.net

Historical Context and Evolution of Research on this compound

The history of pteridines began with their isolation from natural sources, specifically the pigments in butterfly wings, which is reflected in the name derived from the Greek word pteron, meaning wing. orientjchem.orgnumberanalytics.com Early research focused on the isolation and structural elucidation of these natural products. The synthesis of the pteridine ring system itself, such as through the Gabriel-Colman (or Gabriel-Isay) reaction, marked a significant step in the ability of chemists to study these compounds. thieme-connect.de

Research on this compound and its derivatives evolved from these foundational studies. Initially, derivatives like 2-amino-4-hydroxy-6-formylpteridine (6-formylpterin) were identified as intermediates in biosynthetic pathways and as photoproducts of folic acid degradation. acs.orgresearchgate.net Over time, the focus shifted from mere identification to harnessing its synthetic potential. Papers from the latter half of the 20th century began to detail methods for its preparation and its use as a precursor for other pteridines. acs.org This evolution reflects a broader trend in organic chemistry: the transition from studying naturally occurring molecules to utilizing them as building blocks for creating novel compounds with tailored properties.

Interdisciplinary Relevance across Chemistry, Biochemistry, and Medicinal Chemistry

The influence of this compound extends across multiple scientific disciplines, underscoring its interdisciplinary importance.

Chemistry: In synthetic organic chemistry, it is a valuable building block. cymitquimica.com The electron-deficient nature of the pteridine ring and the reactivity of the aldehyde group provide a platform for developing new synthetic methodologies and constructing complex heterocyclic systems. herts.ac.ukresearchgate.net

Biochemistry: Pteridine derivatives are fundamental to numerous biological processes. orientjchem.org They are involved in amino acid metabolism, nucleic acid synthesis, and neurotransmitter production. orientjchem.orgorientjchem.org this compound and its derivatives, such as pterin-6-carboxylic acid, are studied as precursors or metabolites in the biosynthesis of crucial cofactors like folic acid. cymitquimica.comchemsrc.com The study of these pathways is essential for understanding cellular metabolism.

Medicinal Chemistry: The pteridine scaffold is a key component in many therapeutic agents. orientjchem.orgijrpr.com Methotrexate, a well-known anticancer and anti-inflammatory drug, is a pteridine derivative. researchgate.net Consequently, this compound serves as a key starting material for the synthesis of novel drug candidates. cymitquimica.com Researchers have used it to develop inhibitors for enzymes like dihydrofolate reductase (DHFR) and pteridine reductase (PTR1), which are important targets in cancer and parasitic diseases. nih.govpnas.orgresearchgate.net Its derivatives are also explored for their potential as anti-inflammatory, antimicrobial, and antitumor agents. orientjchem.orgresearchgate.net

This broad relevance ensures that research into this compound and its derivatives remains a vibrant and impactful area of scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pteridine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c12-3-5-1-9-7-6(11-5)2-8-4-10-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRJGGLDPNCSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C=NC=NC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550669
Record name Pteridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4742-17-0
Record name Pteridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pteridine 6 Carbaldehyde

Oxidation-Based Approaches

The introduction of a formyl group at the C6 position of the pteridine (B1203161) nucleus is frequently achieved by the oxidation of a pre-existing side chain. These methods are advantageous due to the availability of the starting materials, which are often derived from naturally occurring pteridines.

Periodate (B1199274) Oxidation of Pteridine-6-(1,2,3-trihydroxypropyl) Derivatives

A prominent method for the synthesis of pteridine-6-carbaldehydes involves the oxidative cleavage of 6-(1,2,3-trihydroxypropyl)pteridine derivatives. researchgate.net This reaction typically employs periodate as the oxidizing agent, which selectively cleaves the vicinal diol system of the trihydroxypropyl side chain to yield the corresponding aldehyde. researchgate.netgoogle.com

For instance, the oxidation of various hydropyrano[3,2-g]pteridines can be performed to yield the corresponding 6-(1,2,3-trihydroxypropyl)pteridine derivatives. researchgate.net Subsequent treatment with periodate leads to the formation of pteridine-6-carboxaldehydes. researchgate.netgrafiati.com This method has been successfully applied to synthesize a range of substituted pteridine-6-carbaldehydes, which serve as valuable intermediates for further chemical transformations. researchgate.net

A specific example is the periodate oxidation of 2,4-diamino-6-tetrahydroxybutyl(L-xylo)pteridine, which yields 2,4-diamino-6-formylpteridine. google.com This transformation highlights the utility of periodate in selectively targeting the polyol side chain without affecting the pteridine core.

Oxidation of Pteridine-6-hydroxymethyl Precursors

The oxidation of 6-hydroxymethylpteridine derivatives presents another direct route to pteridine-6-carbaldehyde. However, this transformation requires careful selection of the oxidizing agent to avoid over-oxidation to the corresponding carboxylic acid or undesired reactions with the electron-deficient pteridine ring. clockss.org

Ruthenium-based catalysts, such as tetrapropylammonium (B79313) perruthenate (TPAP), have been shown to be effective for the chemoselective oxidation of 6-hydroxyalkylpteridines to the corresponding 6-acylpteridines. clockss.org This method is advantageous as it proceeds under mild conditions and avoids the formation of N-oxides or side-chain cleavage products. clockss.org While this has been demonstrated for the synthesis of various 6-acylpteridines, the principle is applicable to the synthesis of the 6-carbaldehyde from the 6-hydroxymethyl precursor.

Selective Oxidation Strategies for Pteridine Ring Systems

The inherent electron-deficient nature of the pteridine ring system makes it susceptible to oxidation. orientjchem.orgresearchgate.netherts.ac.uk Therefore, selective oxidation of a side chain, as discussed above, is generally preferred. However, in some cases, the pteridine ring itself can be a target for oxidation, although this is less common for the direct synthesis of this compound. The stability of pteridines to oxidation is dependent on the substituents present on the ring system. herts.ac.uk Oxidized pterins are often found in biological systems as byproducts of the oxidation of their reduced forms. mdpi.com

Condensation and Cyclization Strategies

An alternative to the modification of pre-existing pteridines is the de novo construction of the pteridine ring system with the desired C6-substituent already incorporated or introduced during the cyclization process.

Pteridine Ring Formation via Pyrimidine-Based Cyclocondensations (e.g., Modified Timmis Reactions)

The Timmis reaction and its modifications are powerful tools for the regioselective synthesis of pteridines. nih.govuni-greifswald.de This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.govorientjchem.org The nitroso group serves as a precursor to one of the nitrogen atoms in the pyrazine (B50134) ring. nih.gov By choosing an appropriate active methylene compound, a formyl group or a precursor to it can be introduced at the C6 position of the resulting pteridine.

The general Timmis reaction is versatile, allowing for the use of various ketones, aldehydes, esters, or nitriles as the active methylene component. nih.govuni-greifswald.de This modularity enables the synthesis of a diverse range of substituted pteridines.

Condensation of 2-Amino-5-oximinomethylpyrazine Derivatives with Guanidine (B92328)

A synthetic pathway to the pteridine core involves the condensation of pyrazine derivatives with guanidine. One specific method starts with the condensation of diisonitrosoacetone with ethyl α-aminocyanoacetate to form ethyl 2-amino-5-oximinomethylpyrazine-3-carboxylate 1-oxide. derpharmachemica.com This pyrazine derivative is then cyclized with guanidine to yield pterin-6-carboxaldehyde oxime 8-oxide. derpharmachemica.com

However, direct hydrolysis of this oxime to the desired aldehyde is not feasible. derpharmachemica.com The conversion is instead achieved through a two-step process: reduction of the oxime with sodium sulfite (B76179) to produce 6-aminomethylpterin, followed by oxidation with iodine to furnish the aldehyde. derpharmachemica.com

Functional Group Interconversion Strategies

The generation of this compound can also be accomplished by modifying existing functional groups at the 6-position of the pteridine ring.

Hydrolysis of Pteridine-6-carboxaldehyde Oxime Derivatives

This compound can be prepared from its corresponding oxime derivative. researchgate.netthieme-connect.de Pteridine-6-carboxaldehyde oximes are readily formed from the reaction of pteridine-6-carbaldehydes with hydroxylamine (B1172632). researchgate.net The subsequent hydrolysis of the oxime group, often under acidic conditions, regenerates the aldehyde functionality. This method is a common strategy for the protection and deprotection of the aldehyde group during multi-step syntheses.

Generation from Pteridine-6-carboxylic Acid Derivatives

Another approach involves the reduction of pteridine-6-carboxylic acid derivatives. While direct reduction can be challenging, these derivatives serve as valuable precursors. For instance, various 6-(1,2,3-trihydroxypropyl)pteridines can be oxidized with periodate to yield the corresponding pteridine-6-carboxaldehydes. researchgate.net These aldehydes can be further oxidized to form pteridine-6-carboxylic acids. researchgate.net The reverse transformation, from the carboxylic acid to the aldehyde, typically requires selective reducing agents capable of converting a carboxylic acid or its ester to an aldehyde without affecting the sensitive pteridine ring.

Synthesis of Substituted this compound Analogues

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of substituted analogs.

Preparation of Polyfunctional 6-Substituted Pteridines from Aldehyde Precursors

The aldehyde group at the 6-position is a key starting point for introducing diverse functionalities. researchgate.netnih.gov Wittig reactions using 2-thioalkyl-6-formylpteridines are a principal method for creating new carbon-carbon bonds, leading to the formation of alkenes. researchgate.netnih.gov These reactions have been employed to introduce alkene, ester, ketone, amide, and cyano groups. researchgate.netnih.gov For example, reaction with the appropriate phosphorane can yield pteridines with unsaturated side chains. Further modifications of these newly introduced groups expand the range of accessible derivatives. For instance, the alkene can be converted to a vicinal diol via ligand-assisted catalysis with osmium tetroxide. researchgate.netnih.gov

ReactantReagentFunctional Group IntroducedReference
2-Thioalkyl-6-formylpteridineWittig Reagent (e.g., Ph₃P=CHR)Alkene researchgate.netnih.gov
2-Thioalkyl-6-formylpteridineHorner-Wadsworth-Emmons ReagentEster, Ketone researchgate.net
PteridinylalkeneOsmium TetroxideDiol researchgate.netnih.gov

Synthesis of 2,4-Diaminothis compound (B1227677)

The synthesis of 2,4-diaminothis compound can be achieved through the oxidation of 2,4-diaminopolyhydroxyalkylpteridines. google.com Oxidizing agents such as lead tetraacetate or periodic acid are effective for this transformation. google.com For example, the oxidation of 2,4-diamino-6-(tetrahydroxybutyl)pteridine with periodate yields 2,4-diaminothis compound. google.com This aldehyde is a valuable intermediate for producing folic acid antagonists. google.com

Starting MaterialOxidizing AgentProductReference
2,4-Diamino-6-(tetrahydroxybutyl)pteridinePeriodic Acid2,4-Diaminothis compound google.com
2,4-Diamino-6-(tetrahydroxybutyl)pteridineLead Tetraacetate2,4-Diaminothis compound google.com

Chemical Reactivity and Derivatization Chemistry of Pteridine 6 Carbaldehyde

Aldehyde Group Transformations

The aldehyde functional group of pteridine-6-carbaldehyde is amenable to a range of chemical modifications, including oxidation, reduction, and condensation reactions. These transformations provide access to a diverse array of 6-substituted pteridine (B1203161) derivatives.

Oxidation to Pteridine-6-carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. For instance, pteridine-6-carboxaldehydes have been successfully oxidized to their corresponding pteridine-6-carboxylic acids. researchgate.net A common method for this transformation involves the use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline medium. thieme-connect.de This process is exemplified by the synthesis of 2-amino-4-oxo-3,4-dihydropteridine-6-carboxylic acid from 2-amino-6-methylpteridin-4(3H)-one, where the methyl group is oxidized to a carboxylic acid. thieme-connect.de Hydrogen peroxide is another effective oxidizing agent for this purpose. The resulting pterin-6-carboxylic acid is a key precursor in the biosynthesis of folic acid.

Reduction to Pteridine-6-hydroxymethyl Compounds

The aldehyde functionality of this compound can be reduced to a primary alcohol, yielding pteridine-6-hydroxymethyl compounds. researchgate.net This reduction is typically achieved using reducing agents such as sodium borohydride. An improved process for synthesizing 2,4-diamino-6-(hydroxymethyl)pteridine salts involves the reaction of a 2,4,5,6-tetraaminopyrimidine (B94255) salt with 1,3-dihydroxyacetone (B48652) at a controlled pH. google.com These hydroxymethyl derivatives are valuable intermediates in the synthesis of compounds like aminopterin (B17811) and methotrexate. google.com

Formation of Imines and Schiff Bases with Amines

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. scispace.comdergipark.org.tr This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming an unstable carbinolamine intermediate, which then dehydrates to form the imine. scispace.comsemanticscholar.org The formation of these C=N double bonds is often catalyzed by acid or base and may require heating to drive the elimination of water. scispace.comsemanticscholar.org This reaction is a versatile method for introducing a wide variety of substituents onto the pteridine scaffold via the amine component. researchgate.netresearchgate.net

Oxime Formation and Subsequent Dehydration to 6-Carbonitriles

The aldehyde group of this compound can react with hydroxylamine (B1172632) to form an oxime. researchgate.net These oximes can then be dehydrated to yield the corresponding 6-carbonitriles. researchgate.net This two-step process provides a synthetic route to pteridines bearing a cyano group at the 6-position. The dehydration of the oxime is a key step in achieving this transformation. google.com

Reactions Involving the Pteridine Core

The pteridine ring system itself is electron-deficient, making it susceptible to certain types of reactions, particularly nucleophilic substitution.

Nucleophilic Substitution Reactions at Ring Carbons

The carbon atoms within the pteridine ring are activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. herts.ac.uk While most synthetic applications involve pteridines with a good leaving group, nucleophilic substitution of hydrogen has also been reported. herts.ac.uk For instance, the pteridine nucleus can form adducts with nucleophiles like water, alcohols, and amines, primarily at the C-4 and C-7 positions. orientjchem.orgorientjchem.org In some cases, a new carbon-carbon bond can be formed on the pyrazine (B50134) ring, for example at the C-7 position, through reaction with a Grignard reagent followed by oxidation. orientjchem.orgorientjchem.org

Ring Cleavage Reactions under Acidic Conditions

The pteridine ring system, while generally stable, is susceptible to cleavage under specific conditions. In an acidic environment, pteridines can undergo ring-opening reactions. For instance, heating a covalent hydrate (B1144303) of pteridine under acidic conditions can lead to the cleavage of the pyrazine ring, resulting in the formation of a 3-aminopyrazine-2-carbaldehyde (B1283474). thieme-connect.de This reactivity is influenced by the substituents present on the pteridine ring. The inherent electron-deficient nature of the pteridine nucleus, caused by the four nitrogen atoms, makes it prone to nucleophilic attack, which can be a precursor to ring cleavage. nih.gov It has been noted that while pteridines are stable to heat in solution, the addition of acid can facilitate ring cleavage to form an aminopyrazine carbaldehyde. nih.govuni-greifswald.de

A related phenomenon is the oxidative cleavage of the side chain of more complex pteridine derivatives, such as folic acid. Under acidic conditions and UV irradiation, folic acid can be successively oxidized to pterin-6-aldehyde and then to pterin-6-carboxylic acid. google.com

Organometallic Coupling Reactions at Pteridine Ring Positions

Organometallic coupling reactions offer a powerful tool for the C-C bond formation at various positions of the pteridine ring, enabling the synthesis of a wide array of derivatives. The Negishi coupling reaction, for example, has been successfully employed for the coupling of pteridine-O-sulfonates with organozinc reagents. ajol.infoscielo.org.za In one study, 2,4-Di(N,N-dimethylaminomethyleneamino)-6-benzenesulfonyloxy-pteridine was coupled with a phenyl-zinc reagent in the presence of a palladium catalyst to yield the corresponding 6-phenylpteridine derivative. ajol.infoscielo.org.za This approach allows for the introduction of aryl groups at the 6-position of the pteridine core.

The choice of solvent and the nature of protecting groups are critical for the success of these reactions. For instance, the use of a polar aprotic solvent like DMF was found to be effective for the Negishi coupling of a pteridine-6-sulfonate, although the potential for the solvent to act as an electrophile was a consideration. ajol.infoscielo.org.za These coupling strategies provide a direct route to 6-substituted pteridines, which are otherwise challenging to synthesize. ajol.info

Coupling ReactionPteridine SubstrateOrganometallic ReagentCatalystProductReference
Negishi Coupling2,4-Di(N,N-dimethylaminomethyleneamino)-6-benzenesulfonyloxy-pteridinePhenyl-ZincPd2(dba)3CHCl3 / PPh32,4-Di(N,N-dimethylaminomethyleneamino)-6-phenyl-pteridine scielo.org.za

Advanced Derivatization Strategies

Building upon the fundamental reactivity of this compound, more advanced synthetic methodologies have been developed to access a diverse range of functionalized pteridine derivatives.

Wittig Reactions Using 2-Thioalkyl-6-formylpteridines as Substrates

The Wittig reaction is a cornerstone for converting aldehydes and ketones into alkenes. In the context of pteridine chemistry, this reaction has been effectively applied to 2-thioalkyl-6-formylpteridines to introduce a variety of alkene-containing side chains at the 6-position. nih.govrsc.orgresearchgate.net The use of 2-thioalkyl substituted pteridines is advantageous as it can improve the solubility and handling of these otherwise intractable compounds. thieme-connect.de This methodology has enabled the synthesis of pteridines bearing alkene, ester, ketone, amide, and cyano functional groups in the side chain. nih.govrsc.org The reaction involves the treatment of the 6-formylpteridine with a range of phosphorus ylides (Ph3P=CHR) to generate the corresponding 6-alkenylpteridine derivatives. researchgate.net

Selective Epoxidation of Pteridinylalkenes

The alkene functionality introduced via the Wittig reaction serves as a versatile handle for further chemical transformations. One such transformation is selective epoxidation, which converts the carbon-carbon double bond into an epoxide ring. rsc.org The epoxidation of alkenes is a well-established reaction in organic synthesis, often employing peroxy acids or metal-based catalysts. libretexts.org For pteridinylalkenes, selective epoxidation provides a route to 2,3-epoxyalcohols, which are valuable synthetic intermediates. rsc.orgwikipedia.org The Sharpless epoxidation, a highly enantioselective method for the epoxidation of allylic alcohols, is a relevant technique in this context, utilizing a titanium tetra(isopropoxide) catalyst and diethyl tartrate. wikipedia.org The choice of oxidant and catalyst system is crucial for achieving high selectivity, especially when other reactive functional groups are present in the pteridine molecule. mdpi.comorganic-chemistry.org

Ligand-Assisted Catalytic Dihydroxylation Reactions

Another important transformation of the pteridinylalkenes is dihydroxylation, which introduces two hydroxyl groups across the double bond to form a vicinal diol. nih.govrsc.org Ligand-assisted catalytic dihydroxylation, particularly using osmium tetroxide (OsO4) in the presence of a chiral ligand, has proven to be an effective method for the selective conversion of pteridinylalkenes to the corresponding diols. nih.govrsc.orgresearchgate.net This reaction is significant as it can be performed with high stereoselectivity, allowing for the synthesis of chiral diols which are important building blocks in medicinal chemistry. researchgate.net The use of a ligand helps to control the stereochemical outcome of the reaction and can accelerate the catalytic turnover. nih.gov

Introduction of Diverse Functional Groups (e.g., Alkene, Ester, Ketone, Amide, Cyano, Bromo, Methoxy, Dihydroxy)

A key objective in pteridine chemistry is the development of methods to introduce a wide range of functional groups to create a library of compounds for biological screening. nih.govrsc.org Starting from this compound, a variety of functionalities have been successfully incorporated.

Alkene, Ester, Ketone, Amide, Cyano: These groups are primarily introduced through Wittig reactions on 2-thioalkyl-6-formylpteridines, as detailed in section 3.3.1. nih.govrsc.orgresearchgate.net

Bromo: Bromination of the pteridine ring or side chain can be achieved using appropriate brominating agents.

Methoxy: Methoxy groups can be introduced through nucleophilic substitution reactions on suitable precursors, such as chloropteridines.

Dihydroxy: As described in section 3.3.3, dihydroxy groups are introduced via the catalytic dihydroxylation of pteridinylalkenes. nih.govrsc.orgresearchgate.net

The following table summarizes the functional groups that have been introduced onto the pteridine scaffold, primarily originating from the derivatization of this compound.

Functional GroupMethod of IntroductionReference
AlkeneWittig Reaction nih.govrsc.orgresearchgate.net
EsterWittig Reaction nih.govrsc.org
KetoneWittig Reaction nih.govrsc.org
AmideWittig Reaction nih.govrsc.org
CyanoWittig Reaction nih.govrsc.org
BromoBromination nih.govrsc.org
MethoxyNucleophilic Substitution nih.govrsc.org
DihydroxyCatalytic Dihydroxylation nih.govrsc.orgresearchgate.net

Reductive Condensations for Complex Conjugates

Reductive condensation, also known as reductive amination, is a powerful and versatile chemical transformation used to form carbon-nitrogen bonds. numberanalytics.com This reaction involves the conversion of a carbonyl group, such as the aldehyde functionality in this compound, to an amine via an intermediate imine or Schiff base, which is subsequently reduced. numberanalytics.com This methodology is particularly valuable in the synthesis of complex biomolecules and their analogues, where mild reaction conditions and high selectivity are paramount.

Synthesis of Folic Acid Analogues via Reductive Condensation

The synthesis of folic acid and its analogues often employs a convergent strategy where key fragments are synthesized separately and then joined together. Reductive condensation serves as a crucial step in one of the primary strategies for coupling the pteridine moiety with the p-aminobenzoylglutamic acid portion of the molecule. psu.eduresearchgate.net

A common approach involves the reaction of a this compound derivative with p-aminobenzoyl-L-glutamic acid. psu.eduresearchgate.net The initial reaction between the aldehyde group of the pteridine and the primary amino group of the p-aminobenzoyl-L-glutamic acid forms an intermediate Schiff base (an imine). This intermediate is typically not isolated but is reduced in situ to form the final folic acid analogue. google.com

Research has demonstrated the successful synthesis of folic acid analogues through the reductive condensation of pteridine-6-carboxaldehydes with p-aminobenzoylglutamic acid. researchgate.net For instance, various 6-(1,2,3-trihydroxypropyl)pteridine derivatives can be oxidized with periodate (B1199274) to yield the corresponding pteridine-6-carboxaldehydes. researchgate.net These aldehydes are then condensed with p-aminobenzoylglutamic acid and reduced to afford the desired folic acid analogues. researchgate.net

To improve solubility and control reactivity, protecting groups are often utilized. psu.edu For example, the 2-amino group of the pteridine ring can be protected with an acetyl group, leading to the use of 2-acetylamino-4-hydroxy-6-formylpteridine in the condensation reaction. psu.eduresearchgate.net This protected pteridine aldehyde is reacted with p-aminobenzoyl-L-glutamate, and the resulting imine is reduced. psu.edu A variety of reducing agents can be employed, with dimethylamine-borane complex in glacial acetic acid being an effective option. researchgate.net The choice of solvent is also critical; trifluoroacetic acid (TFA) has been used as a powerful solvent for otherwise poorly soluble pteridine derivatives, allowing the condensation to proceed in a homogeneous solution at high concentrations. google.com However, as strong acids like TFA can interfere with certain reducing agents, it must be removed before the reduction step. google.com

Table 1: Key Reactants and Conditions in the Synthesis of Folic Acid Analogues via Reductive Condensation

Pteridine ComponentAmine ComponentKey Reagents/SolventsProduct
This compoundp-aminobenzoylglutamic acidReducing agentFolic Acid Analogue researchgate.net
2-Acetylamino-4-hydroxy-6-formylpteridinep-aminobenzoyl-L-glutamic acidDimethylamine-borane, Glacial Acetic AcidN-2-acetylfolic acid psu.eduresearchgate.net
6-Formylpterin (B158403)p-aminobenzoyl-L-tyrosine methyl esterTrifluoroacetic acid (TFA), Glacial Acetic Acid, Dimethylamine boranePteroyl-L-tyrosine google.com

Spectroscopic and Advanced Analytical Characterization of Pteridine 6 Carbaldehyde

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the analysis of pteridine-6-carbaldehyde, offering a window into its functional group composition and molecular orientation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The IR spectrum exhibits distinct absorption bands that correspond to the vibrational modes of its constituent bonds. Key absorptions include those for C=O stretching of the aldehyde group, C=N stretching within the pteridine (B1203161) ring, and C-H stretching. For the related compound, pterin-6-carboxylic acid, characteristic IR bands are observed for phenolic O-H stretching (3362 cm⁻¹), C=O stretching (1660 cm⁻¹), C-O stretching (1369 cm⁻¹ and 1319 cm⁻¹), and C-N stretching (1072 cm⁻¹), confirming the presence of alcohols, carboxylic acids, and nitrogen-containing functional groups. researchgate.net The analysis of pteridine derivatives often involves IR spectroscopy to confirm structural features. nih.govresearchgate.netclockss.org

Raman and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Orientation Studies

Raman spectroscopy provides complementary information to IR spectroscopy. A significant advancement in this area is Surface-Enhanced Raman Spectroscopy (SERS), a highly sensitive technique used to study molecules adsorbed on metal surfaces. researchgate.net SERS is particularly valuable for elucidating the orientation of pteridine derivatives on substrates like gold or silver nanoparticles. researchgate.netscielo.brmdpi.com

Studies on the related pterin-6-carboxylic acid using SERS on gold nanopillars have revealed that the molecule likely adsorbs in a "lying down" configuration. scielo.br This is evidenced by the enhancement of vibrational modes associated with the pterin (B48896) ring and the carboxylic acid group interacting with the gold surface. scielo.br The strongest SERS signals for pterin-6-carboxylic acid on a gold surface appear at 1540 and 1512 cm⁻¹, which are attributed to NH₂ scissoring and ring deformation of the pterin moiety. scielo.br The medium intensity band at 1586 cm⁻¹, corresponding to the C=O stretching of the carboxylic group, indicates its interaction with the gold surface. scielo.br The orientation of molecules on the SERS substrate can be influenced by factors such as pH. irdg.org Density Functional Theory (DFT) calculations are often used in conjunction with SERS to predict and confirm the most stable adsorption geometries. scielo.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum allow for the assignment of each proton to its position in the molecular structure. For pteridine derivatives, the aromatic protons on the pteridine ring and the aldehyde proton exhibit characteristic chemical shifts. In related aldehyde-containing heterocyclic compounds, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum, often above δ 9.0 ppm. rsc.orgrsc.org The specific chemical shifts can be influenced by the solvent used and the presence of other functional groups in the molecule. msu.edu

Table 1: Representative ¹H NMR Data for Aldehyde-Containing Heterocyclic Compounds

Compound Solvent Aldehyde Proton (δ, ppm) Aromatic Protons (δ, ppm)
Isoquinoline-6-carbaldehyde CDCl₃ 10.37 (s, 1H) 9.31 (s, 1H), 8.96 (d, 1H), 8.69 (d, 1H), 8.20 (t, 2H), 7.75 (dd, 1H)

This table presents data for structurally related compounds to provide context for the expected spectral features of this compound. Data sourced from rsc.org.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. libretexts.orgbhu.ac.in The carbonyl carbon of the aldehyde group is particularly characteristic, resonating at a significantly downfield chemical shift, typically in the range of 190-200 ppm. oregonstate.edu The carbons of the pteridine ring also have distinct chemical shifts that can be assigned based on established data for pteridine systems and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer). bhu.ac.in

Table 2: Representative ¹³C NMR Data for Aldehyde-Containing Heterocyclic Compounds

Compound Solvent Carbonyl Carbon (δ, ppm) Aromatic/Ring Carbons (δ, ppm)
Isoquinoline-6-carbaldehyde CDCl₃ 192.7 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9

This table presents data for structurally related compounds to provide context for the expected spectral features of this compound. Data sourced from rsc.org.

Mass Spectrometry and Chromatographic Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. scienceready.com.ausavemyexams.com It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. scienceready.com.auacdlabs.com The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. savemyexams.com For this compound (C₇H₄N₄O), the expected exact mass is 160.039 g/mol . chemsrc.com Fragmentation of the molecular ion provides valuable clues about the structure of the molecule. For the related pterin-6-carboxylic acid, characteristic fragment ions are observed at m/z 57, 69, 105, and 122. researchgate.net

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation and purification of this compound from reaction mixtures or biological samples. nih.gov Reversed-phase HPLC, often using a C18 column, is a common method for separating pteridine derivatives. nih.gov The choice of mobile phase, typically a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile, is optimized to achieve efficient separation. nih.gov HPLC can be coupled with mass spectrometry (LC-MS) for highly sensitive and selective analysis, allowing for both the separation and identification of compounds in complex mixtures. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Pterin-6-carboxylic acid
Isoquinoline-6-carbaldehyde
2-Methylquinoline-6-carbaldehyde
Methanol
Acetonitrile
Gold

Electronic Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the electronic structure of this compound. The absorption of UV or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The resulting spectrum provides valuable information about the π-electron system and the extent of conjugation within the molecule.

The UV spectrum of a pteridine is characterized by multiple absorption bands, which are sensitive to the substituents on the pteridine ring and the pH of the solution. thieme-connect.de The parent pteridine ring itself exhibits characteristic absorption bands. The introduction of the aldehyde group at the 6-position influences the electronic transitions. Pterin-6-carboxylic acid, a closely related compound, shows an absorption maximum (λmax) at approximately 263 nm in a sodium hydroxide (B78521) solution. Another study reported a λmax of around 288 nm for pterin-6-carboxylic acid. usra.edu Periodate (B1199274) oxidation of biopterin (B10759762), which can lead to the formation of pteridine-6-aldehyde, results in a product with characteristic peaks at 255, 275, and 365 nm. pnas.org The UV spectrum is also significantly affected by the pH of the medium, which can alter the protonation state of the nitrogen atoms in the pteridine ring, leading to shifts in the absorption maxima. pnas.org These spectral shifts provide insights into the pKa values of the compound.

Table 4: UV-Vis Absorption Maxima for Pteridine Derivatives

Compound Solvent/Condition λmax (nm) Reference
Pterin-6-carboxylic acid NaOH solution 263
Pterin-6-carboxylic acid Not specified ~288 usra.edu
Product of biopterin oxidation Not specified 255, 275, 365 pnas.org
Pterin Not specified ~274, ~350 usra.edu

Theoretical and Computational Investigations of Pteridine 6 Carbaldehyde

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of pteridine-6-carbaldehyde and its derivatives. These computational approaches provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govscispace.com It has been widely applied to study pteridine (B1203161) derivatives to determine their optimized geometries, electronic properties, and vibrational modes. herts.ac.uk

Molecular Geometry: DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. scielo.brresearchgate.net For its related compound, pterin-6-carboxylic acid, the optimized geometry has been calculated, providing insights into bond lengths and angles. researchgate.net These computational models are often validated by comparison with experimental data, such as X-ray crystallography. herts.ac.uk

Electronic Structure: The electronic structure of pteridine derivatives, including the distribution of electrons and the energies of molecular orbitals, is crucial for understanding their reactivity. rsc.org DFT calculations are used to determine properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). herts.ac.uk The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and reactivity. For pterin-6-carboxylic acid, isodensity plots of HOMO and LUMO energy levels have been calculated to visualize the electron distribution. scielo.br

Vibrational Frequencies: Theoretical vibrational frequencies for pteridine derivatives are calculated using DFT and are often compared with experimental data from techniques like Raman and Infrared (IR) spectroscopy. scielo.brresearchgate.net To improve the accuracy of these predictions, calculated frequencies are often scaled using specific factors. scielo.brmdpi.comnih.gov For pterin-6-carboxylic acid, vibrational frequencies have been calculated using the B3LYP functional with a 6-31G(2d,p) basis set and scaled by a factor of 0.9614. scielo.brresearchgate.net This analysis helps in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

A comprehensive assignment of the Raman bands of pterin-6-carboxylic acid has been achieved through a combination of experimental and theoretical spectra, providing a deeper understanding of its vibrational modes. researchgate.net

Table 1: Computational Methods in Quantum Chemical Studies of Pteridine Derivatives

Computational MethodApplicationKey Findings/ParametersReferences
Density Functional Theory (DFT)Molecular Geometry OptimizationProvides stable 3D atomic arrangement. herts.ac.ukscielo.brresearchgate.net
DFT (B3LYP/6-31G(2d,p))Vibrational FrequenciesCalculated frequencies are scaled (e.g., by 0.9614) to match experimental data. scielo.brresearchgate.net
DFTElectronic Structure AnalysisDetermines HOMO-LUMO energies and electron distribution. herts.ac.ukscielo.br

Prediction of Oxidation Potentials and Redox Behavior

The redox behavior of pteridines is fundamental to their biological roles. nih.gov Computational methods, particularly DFT, are employed to predict oxidation potentials and understand the mechanisms of electron transfer reactions. researchgate.net

Studies have shown that pterins are active in electron transfer processes. mdpi.com Calculations on various pteridine compounds have been performed to determine their oxidation potentials. For instance, lumazine (B192210) was identified as having a high oxidation potential. mdpi.com The redox cycling between dihydropterin and tetrahydropterin (B86495) forms is a crucial aspect of their function in enzymatic processes. herts.ac.uk The stability and reactivity of these different oxidation states are influenced by the substituents on the pteridine ring. herts.ac.uk Computational studies have confirmed that the reductive strength of pterins increases in the order of aromatic, dihydro, and tetrahydro forms, which aligns with experimental observations. researchgate.net

Analysis of Electron Donor-Acceptor Properties

The ability of a molecule to donate or accept electrons is a key determinant of its chemical and biological activity. researchgate.netsioc-journal.cn The electron donor-acceptor properties of pteridines have been analyzed using computational approaches. rsc.org

DFT calculations have been used to study the interaction of pterins with metal atoms, which can modify their electron transfer properties. rsc.org These studies analyze how the interaction with different metals can render the pterin-metal complex a better electron donor or acceptor. rsc.org For example, pterins interacting with certain cationic metals like Zn, Cd, and Hg are predicted to be better antioxidants (electron donors). rsc.org Conversely, interactions with Cu, Ag, and Au can produce compounds that may act as electron acceptors. rsc.org The electron-rich aromatic system of the pteridine core can enhance its binding affinity to biological targets. innovareacademics.in

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are indispensable tools for investigating the interactions of small molecules like this compound with biological macromolecules. These techniques provide insights into binding mechanisms and the stability of molecular complexes.

Molecular Docking for Ligand-Protein Interaction Prediction (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.gov This method is widely used to screen potential drug candidates and to understand the specifics of ligand-enzyme interactions. researchgate.netresearchgate.net

Pteridine derivatives have been the subject of numerous molecular docking studies to evaluate their potential as enzyme inhibitors. For example, pterin-6-carboxylic acid has been docked into the active sites of enzymes like phosphodiesterase 5 (PDE5) and cyclooxygenase-2 (COX-2). innovareacademics.inresearchgate.net These studies predict the binding affinity, often expressed as a docking score, and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site. innovareacademics.inresearchgate.net The carboxyl group and the electron-rich aromatic system of pterin-6-carboxylic acid are noted to contribute significantly to these interactions. innovareacademics.inresearchgate.net

Table 2: Examples of Molecular Docking Studies with Pteridine Derivatives

CompoundTarget EnzymeDocking Score (kcal/mol)Key Interacting ResiduesReferences
Pterin-6-carboxylic acidPhosphodiesterase 5 (PDE5)-7.1Not specified
Pterin-6-carboxylic acidCyclooxygenase-2 (COX-2)Not specifiedNot specified innovareacademics.inresearchgate.net
Pterin-6-carboxylic acidNF-kBExcellent (compared to Diclofenac)Not specified innovareacademics.inresearchgate.net
Thioxobenzo[g]pteridine derivativeCyclooxygenase-2 (COX-2)-12.27Leu352, Gln292, Arg513 researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a ligand-protein complex over time. nih.govijbiotech.com These simulations calculate the trajectory of atoms and molecules, offering insights into the flexibility, stability, and binding kinetics of the complex under physiological conditions. innovareacademics.inijbiotech.com

MD simulations have been used to assess the stability of pteridine derivatives when bound to their target proteins. researchgate.net For instance, simulations have shown that pterin-6-carboxylic acid forms a stable complex with its target. innovareacademics.inresearchgate.net The stability of the protein-ligand complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. researchgate.netnih.gov These simulations can reveal conformational changes in the protein upon ligand binding and help to understand the durability of the binding interactions predicted by molecular docking. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Physicochemical Descriptor Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activities. For the pteridine class of compounds, including derivatives like this compound, QSAR and the analysis of physicochemical descriptors are pivotal in predicting biological interactions and guiding the synthesis of new, more potent molecules.

Research into the broader family of pteridines and pterins has established robust models for predicting activity based on specific molecular properties. These analyses typically employ a range of calculated descriptors to build predictive models. While specific QSAR models developed exclusively for this compound are not extensively detailed in the literature, the principles and descriptors applied to analogous pteridine structures are directly relevant.

A key application of these predictive models is in the development of novel therapeutic agents. For instance, in the design of antiparasitic compounds targeting kinetoplastid pteridine reductase 1 (PTR1), a systematic analysis of computed physicochemical molecular descriptors was performed to prioritize promising pteridine derivatives for synthesis. nih.gov Computational tools like QikProp are used to calculate ADMET (absorption, distribution, metabolism, excretion, and toxicity) related parameters and other physicochemical descriptors. acs.org

Key descriptors that have proven significant in pteridine QSAR models include:

Electronic Properties: Descriptors such as electronegativity, electrostatic charge on specific atoms (like the N3 nitrogen), and dipole density are fundamental. herts.ac.uk A functional model for predicting the quantum yield of pterin (B48896) and flavin photosensitizers was successfully generated using these electronic descriptors. herts.ac.uk

Molecular Size and Shape: The bulk and three-dimensional arrangement of substituents play a significant role in how the molecule fits into a biological target. nih.gov

Oxidation Potential: Among oxidized pterins, 6-formyl-pterin, a compound closely related to this compound, is noted to possess a high oxidation potential (47.5 kcal mol⁻¹), a property attributed to the electron-withdrawing nature of the carbonyl substituent at the C6 position. mdpi.com

These computational approaches allow for the virtual screening of large libraries of compounds, saving time and resources by identifying candidates with the highest probability of success for further experimental evaluation. frontiersin.org

Descriptor TypeSpecific Descriptor ExampleRelevance in Predictive Modeling for PteridinesReference
LipophilicityclogP (Calculated LogP)Predicts plasma protein binding, membrane permeability, and overall drug-likeness. herts.ac.uknih.gov
ElectronicElectrostatic charge on N3Used to model and predict the quantum yield of pterin photosensitizers. herts.ac.uk
ElectronicElectronegativity (-(EHOMO - ELUMO)/2)Correlates with the photosensitizing potential of pteridine derivatives. herts.ac.uk
ThermodynamicOxidation PotentialHigh oxidation potential in 6-formyl-pterin indicates its electronic nature, relevant for redox reactions. mdpi.com
ADMETVarious QikProp parametersUsed to prioritize compounds based on predicted pharmacokinetic and safety profiles in drug discovery. nih.govacs.org

Conformational Analysis

The three-dimensional structure, or conformation, of this compound and related compounds is a critical determinant of their biological function, governing how they interact with enzyme active sites and other molecular targets. Conformational analysis of pteridines is extensively studied using a variety of theoretical and experimental methods.

Computational techniques, particularly Density Functional Theory (DFT), are widely used to investigate the structural and energetic characteristics of the pteridine scaffold. herts.ac.ukrsc.org These studies reveal that the core pteridine ring system is largely planar due to its aromatic character. nih.gov However, the rotational freedom of substituents, such as the aldehyde group at the C6 position in this compound, can lead to different stable conformations (conformers) with distinct energetic profiles.

The planarity of the molecule has been shown to be a significant factor in its physicochemical properties. For example, theoretical studies on pterin derivatives with aromatic side chains found that the cross-sections for two-photon absorption are highly dependent on the molecule adopting a planar geometry. rsc.org This suggests that the orientation of the C6-carbaldehyde group relative to the pteridine ring is crucial for its electronic and photophysical behavior.

In the context of drug design, molecular docking simulations are employed to predict the bound conformation of pteridine inhibitors within the active sites of target enzymes. Studies on inhibitors of pteridine reductase 1 (PTR1) have used docking protocols that enhance the planarity of conjugated π-groups to accurately predict the binding orientation. nih.govacs.org The results from these simulations are often validated by X-ray crystallography, which provides experimental evidence of the bound conformation. nih.gov

The conformational flexibility of the pterin system is also observed in nature. While the pyranopterin structure, a derivative of pterin, is typically found in a tricyclic form within molybdenum enzymes, some crystal structures show it in an open-ring conformation, highlighting the existence of a flexible 6-substituted pterin. nih.gov This inherent flexibility can be a key aspect of its biological role.

MethodologyKey Findings for PteridinesRelevance to this compoundReference
Density Functional Theory (DFT)Used to elucidate structural and energetic features of the pteridine ring system.Helps determine the preferred orientation of the aldehyde group and its effect on electronic structure. herts.ac.ukrsc.org
Molecular DockingPredicts the bound orientation of pteridine derivatives in enzyme active sites (e.g., PTR1).Models the interaction of the aldehyde group with amino acid residues in a target protein. nih.govacs.org
X-ray CrystallographyConfirms predicted binding modes and reveals conformational flexibility in pterin-containing cofactors.Provides experimental validation for computationally predicted conformations. nih.govnih.gov
Quadratic Response DFTShowed that two-photon absorption properties are highly dependent on the adoption of a planar geometry.Indicates that the planarity between the aldehyde and the ring system is critical for photophysical properties. rsc.org

Applications of Pteridine 6 Carbaldehyde in Chemical Synthesis and Advanced Materials

As a Synthetic Building Block for Complex Pteridine (B1203161) Derivatives

The reactivity of the aldehyde functional group in Pteridine-6-carbaldehyde allows for its elaboration into various other functional groups, making it a key intermediate in the synthesis of diverse pteridine-containing molecules. cymitquimica.com This versatility has been exploited in the creation of compounds with potential biological activity.

Precursor in the Synthesis of Folate Pathway Analogues

This compound serves as a crucial precursor in the synthesis of analogues of molecules involved in the folate pathway. cymitquimica.com The folate pathway is essential for DNA synthesis and repair, making it a key target for various therapeutic agents. wikipedia.org By modifying the structure of this compound, chemists can create novel compounds that mimic or interfere with the natural substrates of this pathway. For instance, pteridine derivatives are known to be involved in the biosynthesis of folic acid. cymitquimica.com The aldehyde can be oxidized to the corresponding carboxylic acid, pterin-6-carboxylic acid, which is a known precursor in folate biosynthesis. researchgate.netresearchgate.netmedchemexpress.comnih.gov This strategic use of this compound allows for the exploration of new potential therapeutic agents that target folate-dependent processes.

Synthesis of Diversely Substituted Pteridine Scaffolds

The pteridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. herts.ac.uknih.govacs.orgorientjchem.org this compound provides a convenient entry point for the synthesis of a wide range of substituted pteridine derivatives. cymitquimica.comresearchgate.net The aldehyde group can undergo a variety of chemical transformations, including Wittig reactions, to introduce diverse side chains at the 6-position of the pteridine ring. researchgate.net This allows for the systematic modification of the pteridine core to explore structure-activity relationships and optimize biological activity. researchgate.net For example, reactions can introduce alkene, ester, ketone, amide, and cyano functional groups, leading to a library of compounds for biological screening. researchgate.net This approach is a key component in methodologies aimed at preparing compounds that could act as modulators of important biological molecules like tetrahydrobiopterin (B1682763). researchgate.net

Role in Medicinal Chemistry Research (Non-Clinical Focus)

The pteridine nucleus is a cornerstone in the development of various therapeutic agents. orientjchem.orgresearchgate.net this compound, as a key synthetic intermediate, plays a significant role in the non-clinical research phase of drug discovery, particularly in the design and synthesis of enzyme inhibitors.

Design and Synthesis of Enzyme Inhibitors (e.g., Dihydroneopterin Aldolase, DHFR, PTR1)

This compound and its derivatives have been instrumental in the design of inhibitors for several key enzymes. These enzymes are often crucial for the survival of pathogens or the proliferation of cancer cells, making them attractive targets for therapeutic intervention.

Dihydroneopterin Aldolase (DHNA): Methodologies have been developed for the synthesis of compounds intended to inhibit DHNA, with this compound derivatives serving as key components. researchgate.netresearchgate.net DHNA is an enzyme in the folate biosynthesis pathway of microorganisms. strath.ac.uk

Dihydrofolate Reductase (DHFR): The pteridine scaffold is central to the design of DHFR inhibitors. biointerfaceresearch.comresearchgate.net DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a vital step in the synthesis of nucleotides. Inhibition of DHFR disrupts DNA synthesis and is a proven strategy for anticancer and antimicrobial therapies. biointerfaceresearch.com Pteridine-based compounds, accessible from intermediates like this compound, have been synthesized and evaluated as DHFR inhibitors. biointerfaceresearch.comresearchgate.net

Pteridine Reductase 1 (PTR1): PTR1 is an enzyme found in certain parasites, such as Leishmania and Trypanosoma, that provides a bypass for DHFR inhibition, leading to drug resistance. herts.ac.ukgrafiati.comjapsonline.comnih.govpnas.org Therefore, inhibiting both DHFR and PTR1 is a promising strategy for developing new antiparasitic drugs. nih.govpnas.org Pteridine-based inhibitors have been designed and synthesized to target PTR1, with some showing high potency and selectivity for the parasite enzyme over the human counterpart. nih.govpnas.orgcabidigitallibrary.orgsci-hub.seacs.org

Table 1: this compound in the Context of Enzyme Inhibition

Target Enzyme Role of this compound Derivative Therapeutic Area (Research Focus)
Dihydroneopterin Aldolase (DHNA) Precursor for inhibitor synthesis Antimicrobial
Dihydrofolate Reductase (DHFR) Core scaffold for inhibitor design Anticancer, Antimicrobial
Pteridine Reductase 1 (PTR1) Scaffold for designing selective inhibitors Antiparasitic

Strategic Use of this compound in Target-Oriented Synthesis

Target-oriented synthesis (TOS) aims to create a specific molecule with a known biological target. cureffi.orgunits.it In this context, this compound serves as a valuable "building block" for the construction of complex pteridine derivatives designed to interact with specific biological targets. sigmaaldrich.comresearchgate.net Its aldehyde functionality allows for the introduction of various substituents, enabling chemists to fine-tune the shape and electronic properties of the final molecule to achieve optimal binding to the target protein. researchgate.net This strategic approach has been employed in the development of inhibitors for enzymes like those in the folate pathway. herts.ac.uknih.gov The ability to systematically modify the pteridine scaffold through reactions of the aldehyde group is crucial for establishing structure-activity relationships and optimizing inhibitor potency and selectivity. researchgate.netnih.gov

Development of Advanced Probes and Materials

Beyond its role in medicinal chemistry, this compound and its derivatives are being explored for their potential in the development of advanced materials and probes. The inherent fluorescent properties of the pteridine ring system make it an attractive scaffold for creating fluorescent probes for biological imaging and analysis. nih.gov

Pteridine derivatives have been investigated for their photochemical properties and their potential use as nucleic acid analogues and in biological probes. herts.ac.uk For instance, pterin-6-carboxylic acid, which can be synthesized from this compound, has been studied for its fluorescent properties. medchemexpress.com These fluorescent pteridine derivatives have applications in analytical methods such as surface-enhanced Raman spectroscopy (SERS) for biosensing. Furthermore, the development of pteridine-based photoaffinity probes for studying enzymes like nitric oxide synthase highlights the versatility of this chemical class in creating tools for biochemical research. ratiochem.org The ability to functionalize the pteridine core, starting from intermediates like this compound, opens up possibilities for creating novel materials with tailored optical and electronic properties for a range of applications. researchgate.netcardiff.ac.uk

Table 2: Chemical Compounds Mentioned | Compound Name | | :--- | | this compound | | Pterin-6-carboxylic acid | | Tetrahydrobiopterin | | Dihydrofolate | | Tetrahydrofolate | | 6-hydroxymethyl-7,8-dihydropterin (B3263101) | | 2-amino-4-hydroxy-6-formyl pteridine | | p-aminobenzoyl-L-glutamic acid | | 2-amino-4-hydroxy pteridine | | Xanthopterin | | Isoxanthopterin | | Lumazine (B192210) | | Alloxazine | | Flavin | | Folic acid | | Methotrexate | | Dihydroneopterin | | 2-thioalkyl-6-formylpteridines | | Dihydrobiopterin | | 2,4-diaminopteridine (B74722) | | Pyrrolo[2,3-d]pyrimidine | | 2,4-diaminopyrimidine (B92962) | | 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase | | Dihydropteroate synthase | | 7,7-dimethyl-7,8-dihydropterin | | Adenosine | | 2-amino-7,7-dimethyl-4-oxo-3,4,7,8-tetrahydro-pteridine-6-carboxylic acid | | 5,10-methenyltetrahydrofolate | | 6-Methylisoxanthopterin | | Triamterene (B1681372) | | Pralatrexate | | Trimetrexate | | 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide | | 6-Methylpteridine-2,4,7-triamine | | 2,4-Diaminothis compound (B1227677) | | 6-Methylpteridine-2,4-diamine | | 7-Methylpteridine-2,4-diamine | | 6-chloro-pteridine | | 2-Amino-benzo[d]thiazole | | 2-amino-N-benzylbenzo[d]thiazole-6-carboxamide | | 1-Isobutyl-3-methyl-7-(naphthalene-1-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropteridine-6-carboxylic Acid | | 6,7-dimethylpteridine | | 2,6-diphenylpteridine | | 4-amino-7-methyl-2,6-diphenylpteridine | | triamterene | | 3,4-dihydro-4-methoxypteridine | | 5,6,7,8-tetrahydro-6,7-dimethoxypteridine | | 2-amino-6-methyl-7,8-dihydropteridin-4(3H)-one | | 4-amino-5-nitrosopyrimidines | | 4-methyl-6,7-diphenylpteridine | | 2-aminopyrazine (B29847) | | 2-amino-3-carboxylic acid | | 6-(phenylethynyl)pteridine-2,4,7-triamine | | 3-phenylpropiolaldehyde | | pyrimidine-2,4,5,6-tetraamine | | 6-substituted pterins | | 2-chlorophenyl | | deazaguanine | | 4-thiobenzyl pyrimidines | | 7-deazapurines | | isobutyroyl-5,6,7,8-tetrahydropterin | | N2-isobutyroylpterin | | 5-ethyl-5,6,7,8-tetrahydropteridine | | 5,8-diethyl-5,6,7,8-tetrahydropteridine | | 5,7-dihydroxycoumarins | | 6-Amino-2-(methylthio)-5-nitrosopyrimidin-4(3H)-one | | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | | trimethylsilylcyanohydrin | | 6,7-substituted 2,4-dimainopteridine | | 4-[2-(5-Bromo-2-fluoro-phenyl)pteridin-4-ylamino]-N-[3-(2-oxopyrrolidin | | 6-Acetyl | | 6-(1,2,3-Trihydroxypropyl)pteridines | | hydropyrano [3.2-g] pteridines | | 6-hydroxymethyl derivatives | | 2-substituted-5-[(6-substituted-1H-benzimidazol-2yl)methyl] azole | | 6-thioguanine (B1684491) | | melamine (B1676169) | | pyrrolopyrimidine | | 2-amino-4-oxo-4a,7-dihydro-3H-pteridine-6-carboxylic acid | | pterin-6-carboxylic acid | | | pterin-6-carboxylic acid |

Biological and Biochemical Research Implications of Pteridine 6 Carbaldehyde

Role in Endogenous Pterin (B48896) and Folate Metabolism

Pteridine-6-carbaldehyde is intricately linked with the metabolism of pterins and folates, which are essential for a variety of cellular processes.

Involvement as an Intermediate or Metabolite in Folate Biosynthesis Pathways

Folate biosynthesis is a fundamental pathway for the synthesis of nucleotides and amino acids. This compound can be formed from the photodegradation of folic acid. researchgate.net When exposed to UVA radiation, folic acid can break down, yielding 6-formylpterin (B158403) (an alternative name for this compound) and p-aminobenzoyl-L-glutamic acid. researchgate.net Further exposure can lead to the conversion of this compound into pterin-6-carboxylic acid. researchgate.net

In some microorganisms, pteridine (B1203161) derivatives are precursors for the synthesis of dihydrofolic acid. derpharmachemica.com While not a direct precursor in the main de novo synthesis pathway in all organisms, this compound's existence as a breakdown product of the essential vitamin folic acid highlights its relevance in the broader context of folate metabolism and stability. researchgate.net The folate molecule itself is composed of a pteridine ring, a p-aminobenzoic acid (PABA) moiety, and a glutamate (B1630785) tail. rsc.orgtavernarakislab.gr The synthesis of folates in plants, for instance, involves the production of pteridines in the cytosol, which are then used in the mitochondria for folate synthesis. rsc.org

Contribution to Tetrahydrobiopterin (B1682763) Biosynthesis

Tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases, which are critical enzymes in the synthesis of neurotransmitters. nih.gov The biosynthesis of BH4 starts from guanosine (B1672433) triphosphate (GTP) and proceeds through several pteridine intermediates. researchgate.net While this compound is not a direct intermediate in the primary de novo BH4 synthesis pathway, the metabolism of pterins is interconnected. For instance, sepiapterin, a pteridine derivative, is an intermediate in the salvage pathway of BH4 biosynthesis. researchgate.net The reduction of various pterins is a key aspect of maintaining the pool of reduced biopterins necessary for enzymatic function. encyclopedia.pub Dihydropteridine reductase (DHPR) and dihydrofolate reductase (DHFR) are crucial enzymes that can reduce dihydropterins to their active tetrahydro forms. mdpi.com

Participation in One-Carbon Metabolism

One-carbon metabolism is a network of biochemical reactions essential for the transfer of one-carbon units, which are vital for DNA synthesis, amino acid homeostasis, and methylation reactions. tavernarakislab.gr Folates are the primary cofactors in this process. tavernarakislab.gr The core of one-carbon metabolism involves the folate cycle, where tetrahydrofolate (THF) carries and transfers one-carbon units. nih.gov

The breakdown of folate derivatives can impact one-carbon metabolism. For example, the oxidative cleavage of the C9-N10 bond in folate intermediates can produce a pteridine, p-aminobenzoylglutamate, and formaldehyde. nih.gov this compound, as a photodegradation product of folic acid, represents a potential point of dysregulation in the availability of functional folates for one-carbon transfer reactions. researchgate.net

Enzymatic Interactions and Mechanistic Studies

This compound and related pteridine derivatives are subjects of enzymatic studies, particularly concerning enzymes within the folate and pterin pathways.

Modulation of Enzymes Involved in Folate and Pterin Pathways

Enzymes in the folate pathway are well-established drug targets. nih.gov Pteridine derivatives can interact with and modulate the activity of these enzymes. For instance, pteridine reductase 1 (PTR1) is an enzyme with a broad substrate specificity that can reduce both folates and other pterins. grafiati.comresearchgate.net This enzyme is particularly important in certain parasites.

The study of how different pteridine structures, including those with aldehyde or carboxylate groups at the 6-position, interact with enzymes like dihydrofolate reductase (DHFR) and PTR1 provides valuable insights for designing specific inhibitors. chemrxiv.orgpnas.org The binding of pteridine analogs to these enzymes can be influenced by the nature of the substituent at the 6-position. herts.ac.uk

In Vitro Inhibition Studies of Pteridine Reductase 1 (PTR1) in Parasites

Pteridine reductase 1 (PTR1) is a crucial enzyme for the survival of certain protozoan parasites like Leishmania and Trypanosoma. japsonline.comebi.ac.uk These parasites are auxotrophic for folates and pterins, meaning they cannot synthesize them and must salvage them from their host. japsonline.compnas.org PTR1 plays a key role in this salvage pathway by reducing oxidized pterins and folates. grafiati.comjapsonline.com

A significant aspect of PTR1's function is its ability to act as a metabolic bypass for dihydrofolate reductase (DHFR), a common target for antifolate drugs. researchgate.netacs.orgnih.gov When DHFR is inhibited by drugs like methotrexate, parasites can upregulate PTR1 to maintain the supply of reduced folates necessary for survival, thus conferring drug resistance. chemrxiv.orgacs.orgnih.gov This makes PTR1 an attractive target for the development of new anti-parasitic drugs. japsonline.compnas.orgmdpi.com

Inhibition studies have explored various compounds as potential PTR1 inhibitors. Research has shown that different chemical scaffolds, including pteridine derivatives, can bind to the active site of PTR1 and inhibit its activity. oup.comchemrxiv.orgmdpi.com The design of potent and selective PTR1 inhibitors is an active area of research, with studies focusing on understanding the structure-activity relationships of these compounds. acs.orgnih.gov

Below is a table summarizing key findings from in vitro inhibition studies of PTR1 in parasites.

Parasite Species Inhibitor Type/Scaffold Key Findings Reference(s)
Leishmania majorPteridine derivativesIdentified novel pteridine-based inhibitors with low nanomolar inhibition of LmPTR1. acs.org
Trypanosoma bruceiPteridine derivativesDiscovered apparent picomolar inhibitors of TbPTR1. acs.org
Leishmania donovaniDihydropyrimidine analogues (Monastrol)Monastrol identified as a potent inhibitor of LdPTR1. oup.com
Leishmania major, Trypanosoma cruziQuinoxaline and 2,4-diaminopteridine (B74722) derivativesIdentified compounds with greater activity against parasite PTR1 compared to human enzymes. pnas.org
Trypanosoma brucei, Leishmania infantumChroman-4-one derivativesShowed inhibitory activity against both TbPTR1 and LmPTR1. mdpi.com

Investigations into Dihydrofolate Reductase (DHFR) Interactions

This compound and its derivatives are recognized for their interaction with dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. nih.gov The inhibition of DHFR can disrupt DNA replication and cell growth, making it a key target for therapeutic agents. pnas.org

Research has shown that pteridine derivatives can act as inhibitors of DHFR. nih.gov The effectiveness of these compounds is often linked to their ability to mimic the natural substrate, dihydrofolate, and bind to the active site of the enzyme. However, the development of resistance, often through a metabolic bypass involving the enzyme pteridine reductase 1 (PTR1) in some organisms, presents a challenge. nih.gov This has led to the design of multitarget inhibitors that can effectively block both DHFR and PTR1. nih.gov

Molecular Basis of Enzyme Binding and Selectivity

The binding of pteridine derivatives to enzymes like DHFR is governed by a complex interplay of molecular interactions. The pteridine ring itself often forms key hydrogen bonds and stacking interactions within the enzyme's active site. pnas.org Modifications to the substituents on the pteridine core can significantly alter binding affinity and selectivity. nih.govacs.org

For instance, the p-aminobenzoyl-glutamate tail of folate and its analogs plays a critical role in binding to DHFR. acs.org However, studies on some DHFR variants, such as R67 DHFR, have shown that the tail of the bound substrate can be disordered, suggesting a more dynamic binding model. acs.org In contrast, the pteridine ring remains more constrained. acs.org

The design of selective inhibitors often exploits structural differences between the target enzyme in pathogenic organisms and its human counterpart. nih.gov For example, differences in the size and amino acid composition of the active site pocket between parasite and human DHFR can be leveraged to create compounds that preferentially inhibit the parasite enzyme. nih.gov Molecular docking and crystallographic studies are invaluable tools for understanding these interactions and guiding the synthesis of more potent and selective inhibitors. pnas.orgnih.gov

Biological Significance as a Cellular Metabolite

Association of Pterin Derivatives (e.g., 7,8-dihydropterin-6-carboxaldehyde) with Biological Macromolecules (e.g., Transthyretin)

Pterin derivatives have been found to associate with important biological macromolecules. A notable example is the interaction of a yellow compound, identified as having properties similar to 7,8-dihydropterin-6-carboxaldehyde, with human transthyretin (TTR). psu.educapes.gov.brnih.gov Transthyretin is a transport protein found in plasma and cerebrospinal fluid. nih.gov The associated pterin derivative exhibits chromatographic and spectral properties identical to a photochemical degradation product of biopterin (B10759762). nih.gov This association suggests a potential role for pterin derivatives in modulating the function of transport proteins like TTR. psu.edu

In Vitro Investigations of Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (e.g., HepG2, A549, HCT116, PC-3)

The cytotoxic and antiproliferative effects of various compounds, including those with structures related to pteridines, have been investigated in several human cancer cell lines. These studies provide insights into the potential of such compounds as anticancer agents.

Cell LineCompound Type InvestigatedObserved EffectReference
HepG2 (Liver)Benzimidazole derivativeHigh cytotoxic effect (IC50 = 15.58 µM) jksus.org
Halogenated benzofuran (B130515) derivativeSignificant cytotoxic activity (IC50 = 3.8 ± 0.5 μM) mdpi.com
Laurencia majuscula extractSignificant cytotoxic effect ajol.info
Neo-clerodane diterpenoidSignificant cytotoxicity (IC50 = 9.46 μM) mdpi.com
A549 (Lung)Benzimidazole derivativeHigh cytotoxic effect (IC50 = 15.80 µg/mL) jksus.org
Halogenated benzofuran derivativePromising activity (IC50 = 3.5 ± 0.6 μM) mdpi.com
Daphnane diterpenoidSignificant activity (IC50 = 0.9–2.4 μM) mdpi.com
HCT116 (Colon)Laurencia majuscula extractSignificant cytotoxic effect ajol.info
Halogenated benzofuran derivativeLess effect compared to other lines mdpi.com
PC-3 (Prostate)Laurencia majuscula extractSignificant cytotoxic effect ajol.info
Pyrrolo[2,3-d]pyrimidine derivativesTested, but specific IC50 not highlighted in abstract nih.gov

These investigations highlight the dose-dependent cytotoxic effects of various chemical entities on different cancer cell lines, with some compounds showing promising activity at micromolar concentrations.

Involvement in Oxidative Stress and Radical Chemistry

This compound and related pterin derivatives are implicated in processes involving oxidative stress and radical chemistry. This compound, along with its precursor 6-formylpterin, is a photodegradation product of folic acid upon exposure to UVA radiation. researchgate.netbioaustralis.com The formation of these compounds can lead to the generation of reactive oxygen species (ROS), which can induce cytotoxicity and DNA damage. researchgate.net

Oxidized pterins, in general, are considered markers of oxidative stress. mdpi.com The chemistry of pterin free radicals is crucial to their physiological roles. mdpi.com For instance, the electron-donating properties of tetrahydrobiopterin and its radical derivatives are essential for the production of nitric oxide, a key signaling molecule. mdpi.com Pteridines can both produce and scavenge ROS, suggesting a dual role in regulating cellular redox balance. mdpi.com The autoxidation of tetrahydrobiopterin, for example, has been shown to produce superoxide. mdpi.com Among oxidized pterins, 6-formylpterin has a high oxidation potential due to its carbonyl substituent. nih.govmdpi.com

Pro-oxidative and Antioxidative Roles of Pterin Derivatives in Cellular Contexts

Pterin derivatives, including this compound, exhibit a dual nature, acting as both pro-oxidants and antioxidants depending on the specific cellular environment and conditions. researchgate.netnih.gov This paradoxical behavior is a subject of ongoing research.

This compound, a photoproduct of folic acid, has been observed to display variable pro-oxidative and antioxidative roles. nih.gov Its function can differ based on the cell type and the surrounding environment. nih.gov For instance, it may act as a cellular protector in normal cells while enhancing drug-induced cell death in cancerous cells. nih.gov

The balance between the pro-oxidative and antioxidative effects of pterin derivatives is a critical factor in cellular homeostasis and is implicated in various pathological conditions. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of Pteridine-6-carbaldehyde has traditionally relied on methods such as the oxidative cleavage of pteridines with polyhydroxy side chains. A key method involves the periodate (B1199274) oxidation of 6-(1,2,3-trihydroxypropyl)pteridine derivatives, a process known as the Malaprade reaction, which selectively cleaves the vicinal diol to yield the aldehyde. researchgate.netaalto.fi While effective, future research is increasingly focused on developing more sustainable and efficient synthetic protocols.

Emerging opportunities lie in the exploration of:

Biocatalytic Methods: The use of enzymes, such as oxidoreductases, could offer highly selective and environmentally benign routes to this compound from precursors like 6-hydroxymethylpteridine. Enzymatic reactions proceed under mild aqueous conditions, minimizing waste and avoiding the use of harsh chemical oxidants.

Green Oxidizing Agents: Research into replacing periodates with greener alternatives, such as molecular oxygen catalyzed by metal complexes or electro-oxidation methods, could significantly improve the sustainability profile of the synthesis.

Flow Chemistry: Implementing continuous flow reactors for the synthesis can enhance safety, improve reaction control, and allow for easier scalability. This approach could be particularly beneficial for optimizing multi-step syntheses that build the pteridine (B1203161) core before introducing the aldehyde functionality. ijfmr.com

Alternative Precursors: Investigating synthetic pathways starting from different heterocyclic building blocks, such as functionalized pyrazines or pyrimidines, could lead to more convergent and efficient routes. acs.orgrsc.org For example, methods starting with 3-aminopyrazine-2-carbaldehyde (B1283474) and cyclizing the pyrimidine (B1678525) ring represent an alternative strategy. rsc.org

Synthetic ApproachPrecursor ExampleKey Reagent/MethodPotential Advantage
Oxidative Cleavage 6-(1,2,3-Trihydroxypropyl)pteridineSodium Periodate (NaIO₄)High selectivity for vicinal diols
Precursor Cyclization 3-Aminopyrazine-2-carbaldehydeGuanidine (B92328)Builds pteridine core from aldehyde
Side-Chain Oxidation 6-HydroxymethylpteridineSelective Oxidase (Enzyme)Green, high specificity, mild conditions
Pyrazine (B50134) N-oxide Route 2-Amino-3-cyano-6-carbalkoxypyrazine 1-oxideChemical Reduction/RearrangementAccess to diverse substituted pterins

Elucidation of Complex Reaction Mechanisms and Unidentified Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and discovering new transformations. The periodate oxidation of a diol side chain, for instance, is understood to proceed through a cyclic periodate ester intermediate, but the specific kinetics and electronic influences of the pteridine ring on this mechanism warrant further investigation. aalto.fi

Future research should focus on:

Trapping and Characterization of Intermediates: Utilizing advanced spectroscopic techniques, such as cryo-spectroscopy or rapid-injection NMR, to detect and characterize transient species like the cyclic periodate ester or potential radical intermediates in other synthetic pathways. herts.ac.uk

Kinetic Studies: Performing detailed kinetic analysis of synthetic reactions to understand the rate-determining steps and the influence of substituents on the pteridine ring. This knowledge can guide the rational design of more efficient catalysts and reaction conditions. mdpi.com

Mechanistic Probes: Employing isotopically labeled substrates (e.g., using ¹⁸O or ¹³C) to trace the pathways of atoms during transformations, providing definitive evidence for proposed mechanisms.

Side Reaction Profiling: Systematically identifying and characterizing byproducts formed during synthesis. This can reveal alternative reaction pathways and provide insights into the intrinsic reactivity of the pteridine core under specific conditions, such as its known susceptibility to ring-opening in acidic solutions to form pyrazine derivatives. orientjchem.orgnih.gov

Advancements in High-Resolution Spectroscopic Characterization

While standard spectroscopic methods are used for characterization, there is an opportunity to apply advanced, high-resolution techniques to gain unprecedented insight into the structure and dynamics of this compound and its derivatives.

High-Field Nuclear Magnetic Resonance (NMR): High-field NMR (e.g., >800 MHz) can resolve complex coupling patterns and detect subtle structural variations. copernicus.org Two-dimensional techniques like HSQC, HMBC, and NOESY are essential for unambiguous assignment of ¹H and ¹³C signals, especially for derivatives with complex substitution patterns. researchgate.netconicet.gov.ar The study of protonation states and tautomeric equilibria in different solvents via NMR remains a key area of investigation. researchgate.net

High-Resolution Mass Spectrometry (MS): Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR-MS) or Orbitrap MS provide ultra-high mass accuracy, enabling definitive molecular formula confirmation. copernicus.org Tandem MS (MS/MS) is critical for elucidating fragmentation patterns, which can be used to structurally characterize reaction products and unknown metabolites. Expected fragmentations for this compound would involve losses of CO, HCN, and cleavage of the pyrazine ring, similar to patterns observed for pterin-6-carboxylic acid. nist.govresearchgate.net

Vibrational Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed vibrational information with high sensitivity, offering insights into the molecule's orientation and interaction with surfaces or metal nanoparticles. mdpi.com

Combined Spectroscopies: The integration of techniques, such as liquid chromatography coupled with mass spectrometry and infrared photodissociation spectroscopy (LC-MS-IRPD), holds promise for identifying and structurally characterizing unstable intermediates or photoproducts in complex mixtures. nih.gov

Spectroscopic TechniqueInformation GainedFuture Opportunity
High-Field 2D NMR Unambiguous ¹H and ¹³C assignments, stereochemistryIn-situ reaction monitoring, dynamic NMR for conformational analysis
FTICR-MS / Orbitrap MS Exact mass, elemental composition, fragmentation pathwaysMetabolite identification, impurity profiling
SERS Enhanced vibrational spectra, surface interactionsDevelopment of pteridine-based biosensors
LC-MS-IRPD Structural analysis of separated, unstable isomersCharacterization of reaction intermediates

Deeper Computational Insights into Molecular Behavior and Interactions

Computational chemistry provides a powerful lens for understanding the intrinsic properties of this compound at the molecular level. Density Functional Theory (DFT) and other quantum chemical methods can predict a wide range of properties before a molecule is ever synthesized in the lab. researchgate.net

Future computational studies can focus on:

Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity, as well as mapping the molecular electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack. researchgate.netscispace.com The electron-withdrawing nature of the 6-formyl group is predicted to significantly raise the oxidation potential of the pterin (B48896) system. nih.gov

Spectra Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments.

Reaction Pathway Modeling: Calculating the transition state energies for proposed reaction mechanisms to determine the most likely pathways and predict reaction kinetics. This can be used to screen potential catalysts or reaction conditions virtually.

Molecular Docking and Dynamics: Simulating the interaction of this compound with biological targets, such as enzymes. researchgate.net This can predict binding affinities and modes, guiding the design of new enzyme inhibitors or probes. For example, docking studies could explore how the molecule fits into the active site of aldehyde dehydrogenase or other pterin-binding proteins.

Exploration of New Chemical Biology Applications for Probes and Tools

The unique structure of this compound—a fluorescent heterocyclic core combined with a reactive aldehyde—makes it an attractive candidate for development as a chemical probe to investigate biological processes.

Emerging opportunities include:

Protein Labeling and Cross-linking: The aldehyde group can react selectively with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form Schiff bases. This reaction can be used to covalently label proteins for visualization or to cross-link interacting proteins.

Fluorescent Biosensors: The intrinsic fluorescence of the pteridine ring is often sensitive to the local environment, including solvent polarity and binding events. herts.ac.uk This property could be harnessed to design "turn-on" or ratiometric fluorescent probes that signal the presence of specific analytes or changes in the cellular environment.

Enzyme Activity Probes: Designing derivatives of this compound that act as substrates for specific enzymes (e.g., aldehyde dehydrogenases) could lead to probes that report on enzymatic activity in real-time within living cells. mdpi.com

Photosensitizers: Pterins are known to generate reactive oxygen species (ROS) upon irradiation. mdpi.com Research into the photophysical properties of this compound could lead to its development as a photosensitizer for applications in photodynamic therapy or targeted cell ablation.

Understanding Broader Biological Pathway Interconnections and Regulatory Roles

Pteridines are fundamental to life, forming the core of essential metabolites like folic acid and biopterin (B10759762). orientjchem.orgnih.gov These molecules are synthesized from guanosine (B1672433) triphosphate (GTP) and are deeply integrated into one-carbon metabolism, amino acid synthesis, and neurotransmitter production. nih.govresearchgate.net A key future direction is to determine where this compound fits within this complex metabolic network.

Key research questions to be addressed include:

Metabolic Origin and Fate: Is this compound an endogenous metabolite in certain organisms or cell types? It could potentially arise from the oxidative degradation of pterins with longer side chains or serve as a metabolic intermediate in the pathway leading to Pterin-6-carboxylic acid, a known biological product. nih.govresearchgate.net

Enzymatic Regulation: Identifying the enzymes that synthesize and metabolize this compound is crucial. Aldehyde dehydrogenases (ALDHs) are a primary class of enzymes that detoxify aldehydes and could be responsible for its conversion to the corresponding carboxylic acid. mdpi.com

Signaling and Regulatory Roles: Endogenously produced aldehydes can act as signaling molecules and, if they accumulate, can lead to cellular stress by forming adducts with proteins and DNA. mdpi.com Investigating whether this compound has a signaling function or contributes to pathophysiology in diseases where pteridine metabolism is dysregulated (e.g., cancer) is a significant opportunity. nih.govjax.org

Pathway Crosstalk: Exploring the connections between pteridine aldehyde metabolism and other major cellular pathways, such as redox homeostasis and inflammatory signaling, could reveal new regulatory functions for this class of molecules.

Q & A

Q. How can researchers validate the proposed mechanism of action of this compound in enzymatic assays?

  • Methodological Answer :
  • Kinetic Studies : Measure Vₘₐₓ and Kₘ under varying substrate/inhibitor concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.
  • Site-Directed Mutagenesis : Modify suspected binding residues to observe activity loss.
    Correlate findings with crystallographic data (e.g., ’s structural analogs) .

Q. What steps ensure reproducibility in scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR.
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios.
  • Quality Control : Validate purity at each stage via HPLC (≥98% by area).
    Document deviations using ’s reporting framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.